FA-Gly-Phe-Leu-OH

Vue d'ensemble

Description

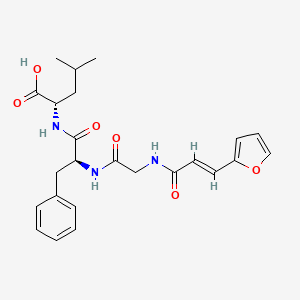

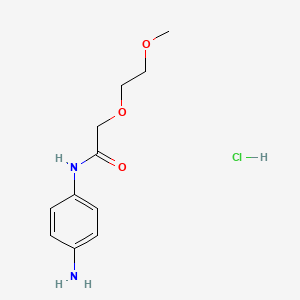

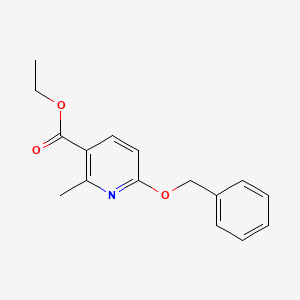

“FA-Gly-Phe-Leu-OH” is a synthetic peptide . The “FA” in the name stands for “Furylacryloyl”, which is a type of ligand . The rest of the name, “Gly-Phe-Leu-OH”, represents the sequence of amino acids in the peptide .

Chemical Reactions Analysis

Peptides like “FA-Gly-Phe-Leu-OH” can undergo various chemical reactions. For instance, they can be oxidized by reactive oxygen and nitrogen species . In the case of similar peptides, the first step in this oxidation process is often the addition of a hydroxyl radical to the aromatic rings of tyrosine and phenylalanine residues .

Applications De Recherche Scientifique

Nanomedicine and Drug Delivery

The Phe-Phe motif , which is part of the FA-Gly-Phe-Leu-OH sequence, is known for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have promising applications in nanomedicine, particularly in drug delivery systems. They can encapsulate therapeutic agents and ensure their controlled release at the target site, enhancing the efficacy of treatments.

Biomaterials for Tissue Engineering

Peptides like FA-Gly-Phe-Leu-OH can form hydrogels that mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration . This application is crucial in tissue engineering, where the goal is to create biocompatible materials that support the repair or replacement of damaged tissues.

Diagnostic Tools

The self-assembling properties of peptides can be utilized to create nanoscale diagnostic tools . These tools can improve the sensitivity and specificity of disease detection by interacting with biological markers at the molecular level.

Therapeutic Paradigms

Peptide-based nanostructures can introduce new therapeutic paradigms by interacting with biological systems in novel ways . For example, they can be designed to modulate immune responses or to interfere with the progression of diseases at the molecular level.

Peptide Synthesis Methodology

FA-Gly-Phe-Leu-OH and similar peptides are often synthesized to test the efficacy of new peptide synthesis methodologies . The development of efficient protocols for peptide synthesis is vital for the production of peptide-based therapeutics on an industrial scale.

Supramolecular Chemistry

The sequence FA-Gly-Phe-Leu-OH can participate in supramolecular self-assembly, forming structures like helices and sheets . This property is explored in supramolecular chemistry to create materials with specific functions, such as responsive or adaptive materials.

Orientations Futures

The future directions of research on “FA-Gly-Phe-Leu-OH” and similar peptides could involve further investigation of their interactions with various enzymes and their potential applications in drug delivery . Additionally, the development of highly selective peptide linkers using unnatural amino acids is a promising area of future research .

Mécanisme D'action

Target of Action

FA-Gly-Phe-Leu-OH, a synthetic peptide, has been found to interact with specific targets in the body. The primary targets of FA-Gly-Phe-Leu-OH are the folate receptors (FRs) which are generally overexpressed on endometrial, pancreatic, cervical, ovarian, brain, renal, breast, myeloid, and lung cancer cells . The compound also targets cathepsin B, a lysosomal cysteine protease that is highly expressed in several tumor cells .

Mode of Action

FA-Gly-Phe-Leu-OH interacts with its targets through a specific mechanism. The compound is part of a double-targeted drug delivery system, where it is linked to the anticancer drug mitomycin C (MMC) via a glycine-phenylalanine-leucine-glycine (GFLG) sequence . This sequence can be specifically cleaved by cathepsin B, enabling the release of the anticancer drug . The compound’s interaction with its targets leads to changes in the cellular environment, primarily the induction of apoptosis in cancer cells .

Biochemical Pathways

FA-Gly-Phe-Leu-OH affects various biochemical pathways. The compound is involved in the initiation and activation of signaling pathways related to cancer development and progression . It triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of FA-Gly-Phe-Leu-OH involve its absorption, distribution, metabolism, and excretion (ADME) properties. These conjugates can protect the drug from degradation, resulting in improved efficacy due to increased drug circulation times and controlled release of drugs .

Result of Action

The result of FA-Gly-Phe-Leu-OH’s action is primarily the inhibition of tumor cell proliferation by inducing apoptosis . The compound effectively enhances the delivery of anticancer drugs to cancer cells, thereby reducing their toxic effects on normal cells .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPUXIEEYQMRI-FWEDTRJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)

![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)

![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)